2,6-Decahydronaphthalenediol
Overview
Description
2,6-Decahydronaphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of decahydronaphthalene, featuring two hydroxyl groups attached to the 2 and 6 positions of the decahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Decahydronaphthalenediol typically involves the hydrogenation of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 2,6-dihydroxynaphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The reaction is carried out in the presence of hydrogen gas, resulting in the reduction of the aromatic ring to a decahydro structure while retaining the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Decahydronaphthalenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of decahydronaphthalene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,6-decanone or 2,6-decanoic acid.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of alkyl or acyl derivatives of decahydronaphthalene.
Scientific Research Applications
2,6-Decahydronaphthalenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Decahydronaphthalenediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene: The aromatic precursor to 2,6-Decahydronaphthalenediol.
Decahydronaphthalene: The fully hydrogenated form without hydroxyl groups.
2,6-Decahydroxydecalin: A similar compound with hydroxyl groups on different positions.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the stability of its decahydro structure. This combination of features makes it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXGILBUABDWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CC(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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